2-(Carboxymethoxy)-4-methoxybenzoic acid
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Overview
Description
2-(Carboxymethoxy)-4-methoxybenzoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxymethoxy group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethoxy)-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxymethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and carboxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, 2-(Carboxymethoxy)-4-methoxybenzoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry to form metal complexes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It also finds applications in the development of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene acid: This compound has three carboxymethoxy groups attached to a benzene ring and is used in the synthesis of metal-organic frameworks (MOFs).
3-(Carboxymethoxy)-2-naphthoic acid: This compound features a carboxymethoxy group attached to a naphthalene ring and is used in coordination polymers.
Uniqueness: 2-(Carboxymethoxy)-4-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52116-39-9 |
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Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(carboxymethoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-15-6-2-3-7(10(13)14)8(4-6)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
YJBPCCIUOYAKPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
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